4-Hexyl-3-methylideneoxolan-2-one
Description
4-Hexyl-3-methylideneoxolan-2-one is a γ-lactone (a five-membered cyclic ester) characterized by a hexyl substituent at position 4 and a methylidene (CH₂=) group at position 3. The methylidene moiety introduces unsaturation, influencing reactivity and conjugation within the lactone ring. This compound’s structure suggests applications in organic synthesis, fragrance formulation, or polymer chemistry due to its hydrophobic hexyl chain and reactive lactone core.
Properties
CAS No. |
72277-31-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-hexyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-13-11(12)9(10)2/h10H,2-8H2,1H3 |
InChI Key |
AFBBIIYNHAXSJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1COC(=O)C1=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-3-methylideneoxolan-2-one typically involves the reaction of hexyl bromide with a suitable precursor under controlled conditions. One common method is the alkylation of 3-methylideneoxolan-2-one with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-3-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The hexyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Hexyl-3-methylideneoxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hexyl-3-methylideneoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between 4-Hexyl-3-methylideneoxolan-2-one and analogous compounds from literature:
Key Observations:
- Substituent Effects: The hexyl chain in the target compound enhances lipophilicity (logP ~3–4 estimated), making it more suitable for non-polar solvents compared to FDB020276, which contains polar aromatic hydroxyl and methoxy groups .
- Reactivity : The lactone ring in this compound is prone to hydrolysis under acidic/basic conditions, similar to other γ-lactones. The methylidene group may facilitate addition reactions (e.g., Diels-Alder) absent in saturated analogs like (3,4-Dihydroxyoxolan-2-yl)methyl tosylate .
- Ring Systems: Compared to 4-[1,3]Dioxolan-2-yl-3,4-dimethylcyclohex-2-enone (a six-membered enone fused to a dioxolane), the target compound’s five-membered lactone lacks extended conjugation, reducing UV activity .
Physicochemical Properties
- Hydrophobicity: The hexyl substituent dominates the target compound’s solubility profile, rendering it insoluble in water but miscible with organic solvents (e.g., hexane, ethyl acetate). In contrast, FDB020276’s phenolic groups enable partial aqueous solubility .
- Thermal Stability : Lactones with alkyl chains (e.g., hexyl) typically exhibit lower melting points (<100°C) than aromatic derivatives like FDB020276, which may form crystalline solids due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
